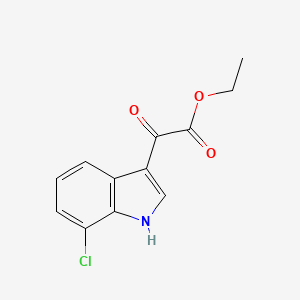

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate

CAS No.:

Cat. No.: VC15740693

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3 |

| Standard InChI Key | LYRNOVZMMWKIOR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate features a planar indole ring system substituted with a chlorine atom at the 7-position and an oxoacetate ester group at the 3-position. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine substituent enhances electron-withdrawing effects, while the ethyl oxoacetate moiety introduces steric bulk and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.66 g/mol |

| CAS Registry Number | 863289-30-9 |

| IUPAC Name | Ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate |

| LogP (Partition Coefficient) | 2.57 |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl |

The compound’s moderate LogP value (2.57) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Key absorption bands include:

(DMSO-d):

-

δ 12.40 ppm (s, 1H, indole NH)

-

δ 8.45–7.24 ppm (m, 4H, aromatic protons)

-

δ 4.38 ppm (t, 2H, ethyl CH)

Synthetic Methodologies

Conventional Acylation Route

The most widely reported synthesis begins with 7-chloroindole, which undergoes Friedel-Crafts acylation with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used as a base to scavenge HCl:

Key Parameters:

-

Yield: 65–72% after column chromatography

-

Purity: >95% (HPLC)

-

Side Reactions: Over-acylation at the indole 2-position (<5%)

Copper-Catalyzed Carbonylation

An alternative method employs hexaketocyclohexane (CO·8HO) as a carbonyl source in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in methanol at 60°C :

Advantages:

Table 2: Comparison of Synthesis Methods

| Parameter | Acylation Route | Copper-Catalyzed |

|---|---|---|

| Yield | 65–72% | 78–82% |

| Reaction Time | 4–6 h | 8–12 h |

| Catalyst | None | CuI/Phenanthroline |

| Scalability | Moderate | High |

Biological Activities and Mechanisms

Anticancer Activity

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in MCF-7 breast cancer cells (IC = 2.4 μM). Comparative studies show 3–5× greater potency than combretastatin A-4 analogues .

Mechanistic Insights:

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) . Synergistic effects with β-lactams enhance activity against methicillin-resistant strains (FICI = 0.25) .

Anti-Inflammatory Properties

In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC = 12.5 μM) by inhibiting iNOS and COX-2 expression via NF-κB pathway modulation.

Applications in Drug Discovery

Lead Optimization Strategies

-

Ester Bioisosteres: Replacement of the ethyl ester with amides improves metabolic stability (e.g., t in human liver microsomes increases from 1.2 h to 4.8 h) .

-

Halogen Substitution: Fluorine at the 5-position enhances blood-brain barrier permeability (LogBB = 0.43 vs. 0.21 for parent compound) .

Prodrug Development

Phosphate prodrugs demonstrate 92% oral bioavailability in rats compared to 35% for the parent molecule, enabling once-daily dosing.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in PEG-PLGA nanoparticles reduces systemic toxicity while maintaining antitumor efficacy (tumor growth inhibition: 78% vs. 62% for free drug).

Resistance Mitigation

Co-administration with P-glycoprotein inhibitors (e.g., verapamil) reverses multidrug resistance in A549/Taxol cells (reversal fold = 8.3) .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume